4-bromo-1H-indazol-3(2H)-one

Descripción general

Descripción

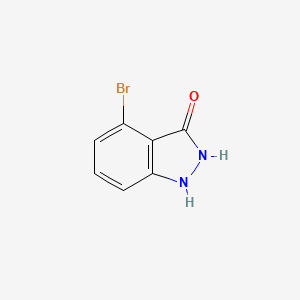

4-Bromo-1H-indazol-3(2H)-one is a heterocyclic compound with the molecular formula C7H5BrN2O. It belongs to the indazole family, which is known for its diverse biological activities. This compound is characterized by a bromine atom attached to the fourth position of the indazole ring and a keto group at the third position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1H-indazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-2-nitroaniline with hydrazine hydrate, followed by cyclization under acidic conditions to form the indazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in the presence of a base.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

Substitution: Formation of 4-substituted indazole derivatives.

Reduction: Formation of 4-bromo-1H-indazol-3-ol.

Oxidation: Formation of 4-bromo-1H-indazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

4-Bromo-1H-indazol-3(2H)-one is an indazole derivative . Indazoles have a broad spectrum of applications, especially in medicinal chemistry, and serve as a scaffold for several pharmaceutical drugs .

Scientific Research Applications of Indazoles

- Anti-inflammatory drugs Bendazac and Benzydamine are commercially available anti-inflammatory drugs that contain the 1H-indazole scaffold .

- Antitumor Activity Some 1H-indazole derivatives have exhibited potential against Polo-like kinase 4 (PLK4). One such compound, 81c (CFI-400945), effectively inhibited HCT116 tumor growth in a mouse model of colon cancer and was identified as a clinical candidate for cancer therapy .

- FGFRs Kinase Inhibition Some 1H-indazole-based derivatives inhibited FGFR1-3 in the range of 0.8–90 μM with excellent ligand efficiencies . Compound 106 was identified as the most active inhibitor (FGFR1-3 IC50 values of 2.0 ± 0.4, 0.8 ± 0.3 and 4.5 ± 1.6 μM, respectively) .

- ERK Inhibition Compound 119 displayed excellent potency, high ERK 1/2 selectivity and dual mechanisms of action inhibition. It exhibited antitumor activity in patients with BRAFV600-mutant melanoma and was well tolerated up to 400 mg twice daily .

- IDO1 Inhibition Compound 120 exhibited the most IDO1 inhibitory activity with an IC50 value of 5.3 μM . The docking model indicated that the effective interactions of 1 H-indazoles motif with ferrous ion of heme and hydrophobic pocket A and B ensured the IDO1 inhibitory activities, which demonstrated that 1 H-indazole structure was a novel key pharmacophore with potent IDO1 inhibitory activity .

- Aurora Kinase Activity Compound 123 appeared to be the most potent dual Aurora A and B inhibitor (IC 50 = 0.026, 0.015 μM, respectively) . Docking analysis revealed that compound 123 formed hydrogen bonds with particular targeting residues Glu211, Ala213, Lys141, Thr217 and Arg220 in Aurora kinase binding pocket .

- U87 Cell Lines Polish honeys have an anti-proliferative and anti-metastatic effect on the U87MG cell line . Natural bee honey can be considered as a promising adjuvant treatment for brain tumors .

- Glioblastoma MAP30 markedly induces apoptosis in U87 and U251 cell lines by suppressing LGR5 and the Wnt/β-catenin signaling pathway, and enhancing Smac expression in a dose- and time-dependent manner .

- Cancer treatment RITA inhibits the growth of human glioblastoma cells and enhances their sensitivity to TMZ by up-regulating p53 expression, and when combined, RITA and TMZ show a synergistic effect to cause a stronger cell inhibition .

Mecanismo De Acción

The mechanism of action of 4-bromo-1H-indazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-1H-indazol-3(2H)-one

- 4-Fluoro-1H-indazol-3(2H)-one

- 4-Iodo-1H-indazol-3(2H)-one

Uniqueness

4-Bromo-1H-indazol-3(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound for various applications.

Actividad Biológica

4-Bromo-1H-indazol-3(2H)-one is a heterocyclic compound characterized by a bromine atom at the 4-position of the indazole ring and a keto group at the 3-position. This compound has garnered attention due to its diverse biological activities, particularly in the field of cancer research. Its unique structure contributes to its chemical reactivity and potential therapeutic applications.

- Molecular Formula : C7H6BrN3O

- Molecular Weight : 228.04 g/mol

- Structure : The compound features a five-membered aromatic ring with two nitrogen atoms, which is typical of indazole derivatives.

Biological Activities

Research indicates that this compound exhibits significant biological activities, notably:

-

Anticancer Properties :

- The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (4T1) cells. In vitro studies demonstrated that it induces apoptosis through the mitochondrial pathway, characterized by increased reactive oxygen species (ROS) levels and loss of mitochondrial membrane potential .

- A study highlighted that derivatives of indazole, including this compound, have been synthesized and evaluated for their antiproliferative effects. The results indicated a dose-dependent inhibition of cancer cell growth and colony formation .

-

Mechanism of Action :

- The mechanism underlying its anticancer activity involves the modulation of biochemical pathways related to cell survival and death. Specifically, it appears to engage multiple targets rather than acting as a selective kinase inhibitor, which suggests a multi-target approach in its anticancer efficacy .

Comparative Analysis with Other Indazole Derivatives

The following table summarizes the structural characteristics and biological activities of various indazole derivatives compared to this compound:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1H-Indazole | Basic structure without halogen or keto group | Anticancer and anti-inflammatory properties |

| 6-Bromo-1H-indazole | Bromine at the 6-position | Similar anti-inflammatory effects but different potency |

| This compound | Bromine at the 4-position, keto group at 3-position | Significant anticancer activity; induces apoptosis |

| 4-Chloro-1H-indazole | Chlorine instead of bromine | Exhibits different antimicrobial activity |

| 5-Methylindazole | Methyl substitution at the 5-position | Enhanced solubility but varied biological effects |

Case Studies

Several case studies have explored the biological activity of indazole derivatives, including:

-

Study on Antiproliferative Effects :

A specific derivative (designated as 2f) was identified as highly effective against 4T1 cells, showing complete inhibition at certain concentrations. It was noted for its ability to promote apoptosis via ROS-mediated pathways, demonstrating its potential as an anticancer agent . -

Structure-Activity Relationship (SAR) :

Research into SAR has revealed that modifications in the indazole structure can significantly influence biological activity. For instance, moving substituents on the indazole ring alters potency against various cancer cell lines .

Propiedades

IUPAC Name |

4-bromo-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSWBTIWUXRHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30631063 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864845-15-8 | |

| Record name | 4-Bromo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30631063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.